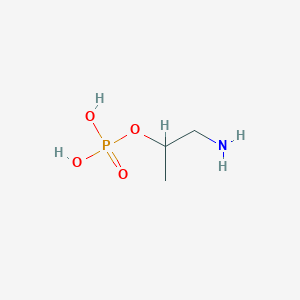

1-Aminopropan-2-yl phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H10NO4P |

|---|---|

Molecular Weight |

155.09 g/mol |

IUPAC Name |

1-aminopropan-2-yl dihydrogen phosphate |

InChI |

InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) |

InChI Key |

YBOLZUJJGUZUDC-UHFFFAOYSA-N |

SMILES |

CC(CN)OP(=O)(O)O |

Canonical SMILES |

CC(CN)OP(=O)(O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Formation of 1 Aminopropan 2 Yl Phosphate

Elucidation of Precursor Molecules

The formation of (R)-1-aminopropan-2-yl phosphate (B84403) is dependent on the availability of specific substrates that enter the cobalamin biosynthetic pathway.

L-threonine O-3-phosphate serves as the direct precursor for the synthesis of (R)-1-aminopropan-2-yl phosphate. plos.orgdovepress.com In the anaerobic cobalamin biosynthesis pathway, found in bacteria such as Salmonella typhimurium and Bacillus megaterium, L-threonine is first phosphorylated to form L-threonine O-3-phosphate. diva-portal.orgnih.gov This phosphorylated intermediate is the specific substrate recognized and acted upon by the enzyme threonine-phosphate decarboxylase (CobD). dovepress.comlbl.gov The enzyme catalyzes the decarboxylation of L-threonine O-3-phosphate, removing the carboxyl group as carbon dioxide and yielding (R)-1-aminopropan-2-yl phosphate. diva-portal.orgnih.gov The enzyme exhibits high substrate specificity and is unable to decarboxylate the D-isomer of threonine O-3-phosphate. lbl.govucdavis.edu

(R)-1-aminopropan-2-ol is a crucial intermediate in the biosynthesis of cobalamin, derived from (R)-1-aminopropan-2-yl phosphate. harvard.edunih.gov In the anaerobic pathway, the newly synthesized (R)-1-aminopropan-2-yl phosphate is directly utilized in the next step. The enzyme adenosylcobinamide-phosphate synthase (CbiB) ligates (R)-1-aminopropan-2-yl phosphate to adenosylcobyric acid to form adenosylcobinamide phosphate. nih.govoup.comoup.com

In aerobic pathways of cobalamin synthesis, (R)-1-aminopropan-2-ol itself is the intermediate that is attached to the cobyric acid. nih.gov The phosphorylated form, (R)-1-aminopropan-2-yl phosphate, is first dephosphorylated to yield (R)-1-aminopropan-2-ol. This amino alcohol then serves as the linker, connecting the nucleotide loop to the corrin (B1236194) ring of the cobalamin molecule. nih.govresearchgate.net

L-Threonine O-3-Phosphate as a Key Substrate

Threonine-Phosphate Decarboxylase (CobD) (EC 4.1.1.81)

Threonine-phosphate decarboxylase, systematically named L-threonine-O-3-phosphate carboxy-lyase, is the central enzyme responsible for the formation of (R)-1-aminopropan-2-yl phosphate. diva-portal.org It belongs to the lyase family and specifically cleaves the carbon-carbon bond of the carboxyl group. diva-portal.org

CobD is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. ucdavis.edugenevestigator.com The catalytic mechanism relies on the formation of an external aldimine, or Schiff base, between the PLP cofactor and the substrate, L-threonine-O-3-phosphate. researchgate.net The enzyme's active site is precisely structured to orient the substrate in a way that favors decarboxylation over other potential reactions like transamination. researchgate.netnih.gov Specifically, it positions the carboxylate group of the substrate out of the plane of the pyridoxal (B1214274) ring, while keeping the α-hydrogen away from the catalytic lysine (B10760008) residue that forms the internal aldimine with PLP. researchgate.netgenevestigator.com This specific orientation facilitates the cleavage of the C-C bond, leading to the release of CO2 and the formation of the product-aldimine complex, which is then hydrolyzed to release (R)-1-aminopropan-2-yl phosphate.

A critical feature of CobD is its high stereochemical specificity. harvard.edunih.govmicrobialcell.com The enzyme exclusively acts on L-threonine O-3-phosphate to produce the (R)-enantiomer of 1-aminopropan-2-yl phosphate. lbl.govnih.gov This stereospecificity is crucial as only the (R)-isomer is correctly utilized in the subsequent steps of cobalamin biosynthesis. nih.gov The enzyme cannot use the D-isomer of threonine O-3-phosphate as a substrate, highlighting the precise molecular recognition within the active site. lbl.govucdavis.edu

Structural studies of CobD from Salmonella enterica have provided significant insights into its function. researchgate.net The enzyme exists as a homodimer, with each subunit comprising a large and a small domain. Structurally, CobD is remarkably similar to members of the aspartate aminotransferase family, suggesting an evolutionary relationship where a primordial aminotransferase may have evolved into this decarboxylase. researchgate.netgenevestigator.com

The active site contains the PLP cofactor, which is bound to a conserved lysine residue. Analysis of the crystal structure in complex with the substrate and product has revealed the key residues involved in substrate binding and catalysis. researchgate.net The precise arrangement of amino acids in the active site ensures the correct positioning of L-threonine-O-3-phosphate for decarboxylation. researchgate.netnih.gov

| Structural Details of S. enterica CobD | |

| PDB ID | 1LKC, 1LC8 |

| Method | X-ray Diffraction |

| Resolution | 1.80 Å |

| Quaternary Structure | Dimer |

| Cofactor | Pyridoxal-5'-phosphate (PLP) |

| Key Feature | Active site architecture favors decarboxylation by specific substrate orientation. researchgate.netgenevestigator.com |

The expression of the cobD gene is part of the tightly regulated cob (cobalamin biosynthesis) operon in microorganisms like Salmonella typhimurium. The regulation is complex and responds to multiple environmental and cellular signals to ensure that vitamin B12 is synthesized only when needed.

Key regulatory mechanisms include:

Positive Regulation by PocR: The cob operon, along with the divergently transcribed pdu (propanediol utilization) operon, is positively regulated by the PocR protein. harvard.edu Expression is induced in the presence of 1,2-propanediol, a substrate whose metabolism requires a B12-dependent enzyme. harvard.edu

Catabolite Repression: The operon is subject to catabolite repression, mediated by the catabolite repressor protein (Crp) and cyclic AMP (cAMP). nih.gov Expression is low when preferred carbon sources like glucose are available.

Anaerobic Regulation: Expression of cob genes is maximal under anaerobic conditions and is repressed by molecular oxygen. nih.gov This control is partly mediated by the global regulatory system ArcA/ArcB. harvard.edu

Product Repression (Riboswitch): The final product of the pathway, adenosylcobalamin, represses the transcription and/or translation of the cob operon. nih.gov This feedback inhibition is often mediated by a cis-acting regulatory element in the 5' untranslated region of the mRNA known as a B12-riboswitch. nih.govgenevestigator.com When B12 binds to the riboswitch, it causes a conformational change in the mRNA that terminates transcription or blocks translation initiation. diva-portal.orggenevestigator.com

Other Regulators: In Salmonella enterica, other regulators such as IolR, the repressor for myo-inositol catabolism, have been shown to influence the expression of genes involved in the broader metabolic network connected to cobalamin, such as cobB, indicating a highly integrated regulatory circuit.

Structural Biology and Active Site Analysis of CobD

Phosphorylation of 1-Aminopropan-2-ol (B43004)

The formation of this compound is achieved through the direct phosphorylation of 1-aminopropan-2-ol. This reaction is catalyzed by a class of enzymes known as amino alcohol kinases. These enzymes facilitate the transfer of a phosphate group to the hydroxyl group of 1-aminopropan-2-ol, resulting in the formation of its corresponding O-phosphate ester. This enzymatic conversion is a critical step in the metabolism of amino alcohols in various bacterial species, including those of the genera Pseudomonas and Erwinia. scispace.com The resulting phosphate ester is an intermediate in pathways that ultimately lead to the production of aldehydes, such as propionaldehyde (B47417). ebi.ac.uk

ATP-Dependent Phosphotransferase Activity

The phosphorylation of 1-aminopropan-2-ol is an energy-dependent process that relies on adenosine (B11128) triphosphate (ATP) as the phosphate donor. nih.gov The enzymes responsible, classified as ATP-dependent phosphotransferases, harness the energy from ATP hydrolysis to catalyze the reaction. In several bacterial systems, these kinases are inducibly formed, meaning their synthesis is triggered by the presence of the amino alcohol substrate. ebi.ac.ukrhea-db.org

Research into microbial metabolism has identified and characterized these aminopropanol (B1366323) kinases. For instance, studies on Pseudomonas sp. and Erwinia carotovora have detailed the activity of these enzymes. scispace.comebi.ac.uk The amino alcohol phosphotransferase in E. carotovora was found to be significantly stimulated by adenosine diphosphate (B83284) (ADP). rhea-db.org These kinases belong to a broader family of phosphotransferases, which includes aminoglycoside and choline (B1196258) kinases, sharing structural similarities. nih.govpdbj.org The catalytic efficiency of these enzymes can be exceptionally high, with some, like the AmiN kinase, exhibiting substrate affinities in the nanomolar range, defining them as highly effective phosphotransferase bioscavengers. nih.gov

Table 1: Characteristics of Microbial ATP-Dependent Aminopropanol Kinases

| Feature | Enzyme from Erwinia carotovora | Enzyme from Pseudomonas sp. N.C.I.B. 8858 | AmiN-like Kinases |

| Enzyme Class | ATP-Amino Alcohol Phosphotransferase rhea-db.org | Amino Alcohol-ATP Phosphotransferase ebi.ac.uk | Phosphotransferase nih.gov |

| Phosphate Donor | ATP rhea-db.org | ATP ebi.ac.uk | ATP nih.gov |

| Key Activator | Stimulated by ADP rhea-db.org | Activated by ADP ebi.ac.ukebi.ac.uk | Not specified |

| Substrates | 1-Aminopropan-2-ol, Ethanolamine (B43304) rhea-db.org | 1-Aminopropan-2-ol ebi.ac.uk | Amicoumacin, Aminopropanol-like molecules nih.gov |

| Metabolic Role | Aldehyde formation rhea-db.org | Aminoacetone metabolism ebi.ac.uk | Antibiotic inactivation nih.gov |

Stereochemical Considerations in Phosphorylation Processes

The stereochemistry of 1-aminopropan-2-ol phosphorylation is a critical aspect, as the chirality of the resulting phosphate ester often determines its metabolic fate. The enzymatic processes can exhibit varying degrees of stereospecificity depending on the organism and the specific metabolic pathway.

In some instances, the phosphorylation is non-stereospecific. For example, the amino alcohol kinase from Pseudomonas sp. N.C.I.B. 8858 was found to be non-stereospecific towards 1-aminopropan-2-ol, capable of phosphorylating both the D- and L-isomers. ebi.ac.ukebi.ac.uk The subsequent enzyme in the pathway, a phospho-lyase, is also active with both D- and L-1-aminopropan-2-ol O-phosphate. ebi.ac.ukebi.ac.uk

Conversely, highly stereospecific phosphorylation is essential for certain biological functions. The biosynthesis of cobalamin (vitamin B12) in many bacteria requires the specific (R)-enantiomer, (R)-1-aminopropan-2-yl phosphate. expasy.orgwikipedia.org While this molecule is often synthesized from L-threonine by the enzyme L-threonine-O-3-phosphate decarboxylase (CobD), some metabolic pathways in Pseudomonas species involve the direct phosphorylation of (R)-1-aminopropan-2-ol to its phosphate derivative. Furthermore, research has identified an enzyme in Mycobacterium smegmatis that functions as a moderately specific (S)-1-amino-2-propanol kinase, highlighting that specificity for the (S)-enantiomer also exists in nature. pdbj.org This demonstrates that while some kinases are promiscuous, others have evolved strict stereochemical requirements to produce a specific enantiomer for a dedicated downstream application.

Table 2: Stereospecificity of 1-Aminopropan-2-ol Phosphorylation in Different Organisms

| Organism | Enzyme | Stereospecificity | Product/Metabolic Pathway | Reference |

| Pseudomonas sp. N.C.I.B. 8858 | Amino alcohol kinase | Non-stereospecific | D- and L-1-aminopropan-2-yl phosphate for aminoacetone metabolism | ebi.ac.ukebi.ac.uk |

| Salmonella enterica | L-threonine-O-3-phosphate decarboxylase (CobD) | Produces (R)-enantiomer | (R)-1-aminopropan-2-yl phosphate for Cobalamin (B12) biosynthesis | wikipedia.org |

| Pseudomonas sp. P6 | ATP-dependent phosphotransferase | Acts on (R)-enantiomer | (R)-1-aminopropan-2-yl O-phosphate for propionaldehyde formation | |

| Mycobacterium smegmatis | (S)-1-amino-2-propanol kinase | Specific for (S)-enantiomer | (S)-1-aminopropan-2-yl phosphate for aminoacetone degradation | pdbj.org |

Metabolic Role of 1 Aminopropan 2 Yl Phosphate in Microbial Systems

Central Role in Cobalamin (Vitamin B12) Biosynthesis

The de novo synthesis of cobalamin is a complex process exclusive to certain bacteria and archaea, involving approximately 30 enzymatic steps. nih.govnih.gov This pathway can proceed through either an aerobic (oxygen-dependent) or anaerobic (oxygen-independent) route. nih.govnih.gov (R)-1-aminopropan-2-yl phosphate (B84403) is a crucial building block specifically in the anaerobic pathway. nih.govwikipedia.orgexpasy.org

Integration into Anaerobic Cobalamin Synthesis Pathways

In anaerobic bacteria like Salmonella typhimurium and Bacillus megaterium, the biosynthesis of cobalamin proceeds through a distinct pathway that incorporates (R)-1-aminopropan-2-yl phosphate. nih.govwikipedia.org This intermediate serves as the linker between the corrin (B1236194) ring and the lower axial ligand. The synthesis of (R)-1-aminopropan-2-yl phosphate itself is catalyzed by the enzyme L-threonine-O-3-phosphate decarboxylase (CobD, EC 4.1.1.81), which converts L-threonine O-3-phosphate into (R)-1-aminopropan-2-yl phosphate and carbon dioxide. wikipedia.orgwikipedia.orgqmul.ac.uk This reaction is a critical step that commits the threonine derivative to the cobalamin pathway. wikipedia.org The expression of the genes involved in cobalamin biosynthesis, including those responsible for the production of (R)-1-aminopropan-2-yl phosphate, is tightly regulated and is typically repressed by the presence of both cobalamin and molecular oxygen. asm.org

Adenosylcobinamide-Phosphate Synthase (CbiB) (EC 6.3.1.10) as a Downstream Enzyme

Following its synthesis, (R)-1-aminopropan-2-yl phosphate serves as a substrate for the enzyme adenosylcobinamide-phosphate synthase (CbiB, EC 6.3.1.10). wikipedia.orggenome.jpmicrobialtec.com This enzyme catalyzes the ligation of (R)-1-aminopropan-2-yl phosphate to adenosylcobyric acid, an intermediate in the corrin ring synthesis. wikipedia.orgmicrobialtec.comexpasy.org The reaction, which is ATP-dependent, results in the formation of adenosylcobinamide phosphate, ADP, and phosphate. wikipedia.orgmicrobialtec.com This step represents the final stage in the de novo biosynthesis of the corrin ring structure before the attachment of the lower ligand. nih.gov The CbiB enzyme is an integral membrane protein, and its function is critical for the completion of the cobalamin molecule in organisms that utilize the anaerobic pathway. nih.gov

The reaction catalyzed by CbiB is as follows: ATP + adenosylcobyric acid + (R)-1-aminopropan-2-yl phosphate ⇌ ADP + phosphate + adenosylcobinamide phosphate wikipedia.orgmicrobialtec.com

Interestingly, in some archaea, a slightly different pathway for salvaging cobinamide exists where an amidohydrolase (CbiZ) first cleaves the aminopropanol (B1366323) moiety from adenosylcobinamide to yield adenosylcobyric acid, which is then re-condensed with 1-aminopropan-2-yl-phosphate by the CbiB enzyme. pnas.orgscispace.com

Enzyme Kinetics and Substrate Specificity of CbiB

The concept of enzyme kinetics, particularly substrate specificity, is fundamental to understanding how enzymes like CbiB function. numberanalytics.comnumberanalytics.com Substrate specificity refers to the ability of an enzyme to selectively bind and act on a specific substrate or a narrow range of substrates. numberanalytics.comnumberanalytics.com This is largely determined by the three-dimensional structure of the enzyme's active site. numberanalytics.combiorxiv.org

The enzyme L-threonine-O-3-phosphate decarboxylase (CobD) exhibits strict stereospecificity, producing only the (R)-isomer of 1-aminopropan-2-yl phosphate. expasy.org Consequently, the downstream enzyme, CbiB, is also specific for this enantiomer. wikipedia.orgmicrobialtec.com Research on Salmonella enterica has shown that the CbiB protein can also utilize ethanolamine-phosphate as a substrate, but not L-threonine-phosphate, indicating a degree of flexibility while maintaining specificity for the phosphate-containing amino alcohol structure. nih.gov The preference of an enzyme for one substrate over another is defined as its selectivity, which can be quantified by comparing the specificity constants (kcat/Km) for different substrates. nih.gov

Detailed kinetic parameters for CbiB are not extensively documented in the provided search results, but the available information underscores its crucial and specific role in the cobalamin biosynthetic pathway. The study of enzyme kinetics for multi-substrate enzymes like CbiB can be complex, and specialized methods are often required to accurately determine the kinetic parameters for each substrate. nih.gov

Interplay with Other Precursor Synthesis Pathways (e.g., ALA synthase)

The biosynthesis of cobalamin is metabolically linked to other major tetrapyrrole synthesis pathways, such as those for heme and chlorophyll. nih.govresearchgate.net The common precursor for all these molecules is 5-aminolevulinic acid (ALA). nih.govresearchgate.netresearchgate.net ALA can be synthesized via two main routes: the C4 pathway, which uses glycine (B1666218) and succinyl-CoA, and the C5 pathway, which starts from glutamate. nih.govresearchgate.netresearchgate.net

The synthesis of (R)-1-aminopropan-2-yl phosphate from L-threonine represents a distinct input into the cobalamin pathway, separate from the core tetrapyrrole ring formation that originates from ALA. wikipedia.org Threonine itself is an essential amino acid, and its diversion towards cobalamin synthesis highlights the intricate regulation and metabolic integration within the cell. While the primary carbon skeleton of the corrin ring is built from ALA, the aminopropanol linker is sourced from threonine, demonstrating a convergence of different precursor pathways to assemble the final complex vitamin.

Involvement in General Amino Alcohol Metabolism

Beyond its specialized role in vitamin B12 synthesis, 1-aminopropan-2-ol (B43004), the dephosphorylated form of this compound, is involved in the broader metabolic activities of some microorganisms.

Microbial Metabolism of Aminoacetone and Related Compounds

In some bacteria, such as certain Pseudomonas species and Escherichia coli, (R)-1-aminopropan-2-ol can be metabolized into aminoacetone. wikipedia.orgnih.govscispace.com This conversion is catalyzed by the enzyme (R)-aminopropanol dehydrogenase. wikipedia.org For instance, washed-cell suspensions of E. coli can convert dl-1-aminopropan-2-ol into aminoacetone. nih.govebi.ac.uk The enzyme responsible for this in E. coli, 1-aminopropan-2-ol dehydrogenase, requires NAD+ and K+ for its activity and has an optimal pH of 7.0. nih.gov

Furthermore, some Pseudomonas species can utilize both stereoisomers of 1-aminopropan-2-ol for growth. scispace.com The metabolic pathway in these organisms involves the phosphorylation of 1-aminopropan-2-ol by an ATP-dependent phosphotransferase to form its O-phosphate derivative. nih.gov This phosphate ester is then cleaved by a phospho-lyase to produce propionaldehyde (B47417), which can be further metabolized. nih.gov This demonstrates that in addition to its role as a precursor in biosynthesis, 1-aminopropan-2-ol and its phosphorylated form can also be part of catabolic pathways in certain microbes.

Activity of Phospho-lyase Enzymes on this compound

In microbial metabolism, this compound serves as a key intermediate, particularly in species of Pseudomonas. Its breakdown is primarily facilitated by the enzyme amino alcohol O-phosphate phospho-lyase. nih.gov This enzyme, which is dependent on pyridoxal (B1214274) 5'-phosphate, catalyzes the deaminating cleavage of this compound. nih.govnih.gov The reaction results in the formation of propionaldehyde and inorganic phosphate. nih.gov

The activity of this phospho-lyase has been characterized in several Pseudomonas strains. In Pseudomonas sp. N.C.I.B. 8858, the phospho-lyase is active with both L- and D-isomers of 1-aminopropan-2-ol O-phosphate. ebi.ac.uk Similarly, in Pseudomonas sp. P6 (N.C.I.B. 10431), the enzyme acts on DL- and D-1-aminopropan-2-ol O-phosphate to produce propionaldehyde. nih.gov Interestingly, this enzyme also shows activity towards ethanolamine (B43304) O-phosphate, converting it to acetaldehyde, although at a much lower rate—about one-tenth the activity observed with its higher homologues. nih.govebi.ac.uk The optimal pH for this enzyme's activity is approximately 8.0 in Tris-HCl buffers. nih.gov

The formation of the phospho-lyase is inducible, triggered by the presence of amino alcohol substrates in the growth medium. nih.gov Studies have identified several inhibitors of its activity, including DL-threonine O-phosphate, DL-serine O-phosphate, and choline (B1196258) O-phosphate. nih.gov Mutants of Pseudomonas sp. N.C.I.B. 8858 lacking a functional 1-aminopropan-2-ol O-phosphate phospho-lyase are unable to grow using 1-aminopropan-2-ol as a carbon source, confirming the essential role of this enzyme in the metabolic pathway. ebi.ac.uk

| Enzyme | Substrate(s) | Product(s) | Optimal pH | Inhibitors | Source Organism |

| Amino alcohol O-phosphate phospho-lyase | D/L-1-Aminopropan-2-yl phosphate, Ethanolamine O-phosphate | Propionaldehyde, Acetaldehyde, Phosphate | ~8.0 | DL-threonine O-phosphate, DL-serine O-phosphate, Choline O-phosphate | Pseudomonas sp. P6, Pseudomonas sp. N.C.I.B. 8858 |

Intermediary Metabolite Formation (e.g., propionate (B1217596), 2-hydroxyglutarate)

The metabolic pathway initiated by the phosphorylation of 1-aminopropan-2-ol and the subsequent action of phospho-lyase leads to the formation of key intermediary metabolites. The immediate product of the phospho-lyase reaction is propionaldehyde. nih.gov This aldehyde is then further oxidized to propionate by an aldehyde dehydrogenase. ebi.ac.uk This step is crucial for the assimilation of the carbon from 1-aminopropan-2-ol into central metabolism. ebi.ac.uk In Pseudomonas, propionate is typically activated to propionyl-CoA for further metabolic processing. nih.gov

The metabolic fate of 1-aminopropan-2-ol in Pseudomonas sp. P6 has been shown to involve its conversion to propionaldehyde and subsequently propionate. nih.gov There is also evidence suggesting that propionate may be further metabolized to 2-hydroxyglutarate. nih.gov The complete metabolic sequence in certain Pseudomonas species is concluded to proceed through L-1-aminopropan-2-ol, its O-phosphate ester, propionaldehyde, and propionate as obligatory intermediates. ebi.ac.uk Aldehyde dehydrogenase-deficient mutants accumulate significant amounts of propionaldehyde when grown on 1-aminopropan-2-ol, underscoring the role of this pathway. ebi.ac.uk

Presence in Genome-Scale Metabolic Models

Computational Flux Balance Analysis in Pseudomonas putida KT2440 and other Organisms

The metabolic intermediate (R)-1-Aminopropan-2-yl phosphate is a component of genome-scale metabolic models (GEMs), particularly in studies focused on vitamin B12 (cobalamin) biosynthesis. mdpi.comucr.ac.cr In the context of Pseudomonas putida KT2440, a versatile soil bacterium with significant biotechnological potential, this compound is a precursor for the aminopropanol linker of vitamin B12. mdpi.comnih.gov

Flux balance analysis (FBA) is a computational method used to predict metabolite production rates and cellular growth under various conditions by simulating the flow of metabolites through the metabolic network. nih.gov In the GEM for P. putida KT2440 (e.g., iJN1411 and subsequent curated versions), (R)-1-Aminopropan-2-yl phosphate is produced from L-threonine via two key enzymatic reactions catalyzed by threonine kinase (EC 2.7.1.177) and threonine-phosphate decarboxylase (EC 4.1.1.81). mdpi.comebi.ac.uk These reactions, often referred to as the "aminopropanol linker reactions," are frequently added to the native P. putida model, as the wild-type strain lacks them, to enable in silico predictions of vitamin B12 production. mdpi.com

FBA simulations on the modified P. putida KT2440 model predict that the insertion of these aminopropanol linker reactions does not negatively impact the biomass yield, which remains stable at approximately 1.802 gDW⁻¹·h⁻¹·L⁻¹. mdpi.comucr.ac.cr This suggests that diverting metabolic flux towards (R)-1-Aminopropan-2-yl phosphate production for vitamin B12 synthesis is not detrimental to the core metabolism and growth of the bacterium. mdpi.comucr.ac.cr

| Organism | Model | Key Intermediate | Metabolic Context | FBA Prediction |

| Pseudomonas putida KT2440 | iJN1411 (curated) | (R)-1-Aminopropan-2-yl phosphate | Vitamin B12 biosynthesis (aminopropanol linker) | Insertion of linker pathway does not reduce biomass growth. mdpi.comucr.ac.cr |

| Halobacterium spp. | - | [(2R)− 1-Aminopropan-2-yl] dihydrogen phosphate | Likely involved in Vitamin B12 biosynthesis. researchgate.net | Not specified. |

Modeling Approaches for Pathway Optimization (e.g., Vitamin B12 Production)

Genome-scale metabolic models are powerful tools for devising strategies to optimize biotechnological production pathways. For vitamin B12 production in P. putida KT2440, modeling focuses on enhancing the synthesis of three major precursors: 5-Aminolevulinate, dimethylbenzimidazole (DMB), and (R)-1-Aminopropan-2-ol, which is derived from (R)-1-Aminopropan-2-yl phosphate. mdpi.comnih.gov

Modeling efforts have used FBA to evaluate the effect of "knock-ins," where genes for specific enzymatic reactions are computationally added to the model. ucr.ac.cr Individually adding the aminopropanol linker reactions (producing (R)-1-Aminopropan-2-yl phosphate from L-threonine) to the P. putida model resulted in a theoretical vitamin B12 production yield of 0.400 µmol gDW⁻¹·h⁻¹·L⁻¹. mdpi.comucr.ac.cr This yield is significantly higher than that of the un-modified model and compares favorably to the experimental yield of the industrial producer Pseudomonas denitrificans. nih.gov

The models also reveal potential metabolic bottlenecks and competition for substrates. The pathway for (R)-1-Aminopropan-2-yl phosphate and the pathway for another precursor, 5-aminolevulinate, both draw from the same pools of threonine and glycine metabolism. mdpi.comucr.ac.cr FBA simulations predict that while the individual insertion of either pathway enhances vitamin B12 synthesis, combining them leads to a significant decrease in production. mdpi.comucr.ac.cr This suggests a competitive interaction for common precursors, providing crucial insights for genetic engineering strategies, which should aim to insert one pathway but not both. mdpi.comucr.ac.cr

Synthetic Methodologies and Derivatization Strategies

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes to produce chiral compounds that are often difficult to obtain through traditional chemical synthesis. These biocatalytic routes offer advantages such as mild reaction conditions and high stereospecificity. nih.govsci-hub.sesci-hub.se

Enzymatic Routes from Biologically Relevant Precursors

The primary and most well-documented enzymatic route to 1-aminopropan-2-yl phosphate (B84403) is integral to the biosynthesis of cobalamin (vitamin B12). wikipedia.org In this pathway, the specific enantiomer (R)-1-aminopropan-2-yl phosphate is synthesized from the amino acid L-threonine. The process is catalyzed by the enzyme L-threonine-O-3-phosphate decarboxylase (CobD), which first facilitates the phosphorylation of L-threonine to L-threonine-O-3-phosphate and subsequently its decarboxylation to yield (R)-1-aminopropan-2-yl phosphate. ucr.ac.cr This enzymatic transformation is highly stereospecific, producing exclusively the (R)-enantiomer, which serves as the precursor for the aminopropanol (B1366323) linker in the vitamin B12 structure.

The high stereo- and regioselectivity of phosphorylating enzymes makes them valuable tools for producing phosphorylated compounds under mild, environmentally friendly conditions, which is a significant advantage over many chemical methods. sci-hub.se Research into various enzymes, including kinases and phosphotransferases, continues to expand the toolkit for biocatalytic phosphorylation. mdpi.comsci-hub.se For instance, transaminases are also employed in the synthesis of other chiral amino alcohols from keto substrates, highlighting the versatility of enzymatic approaches in generating these valuable building blocks. google.com

Chemical Synthesis of 1-Aminopropan-2-yl Phosphate and its Analogs

Chemical synthesis provides a versatile alternative to enzymatic methods, allowing for the production of both enantiomers and a wide array of structural analogs. These methods often involve multi-step processes requiring careful control of reaction conditions and the use of protecting groups.

Strategies for Phosphorylation of Aminopropanol Derivatives

The direct phosphorylation of aminopropanol derivatives is a key step in the chemical synthesis of this compound. A common strategy involves the reaction of an alcohol with a pentavalent phosphoryl donor. acs.org Various phosphorylating agents can be employed, including phosphoryl chlorides (e.g., diphenylchlorophosphate, dibenzylchlorophosphate) and phosphoramidates. google.com

Modern approaches focus on developing catalytic and chemoselective phosphorylation methods that tolerate various functional groups. acs.org For example, a method utilizing potassium phosphoenolpyruvate (B93156) (PEP-K) as a phosphoryl donor and tetrabutylammonium (B224687) hydrogensulfate (TBAHS) as a catalyst has been developed for the efficient phosphorylation of alcohols. acs.org Another innovative platform uses a Ψ-reagent in a P(V)-based approach, which allows for the direct and selective phosphorylation of alcohols, including amino alcohols, under mild conditions. nih.gov The choice of reagent and catalyst is critical for achieving high yields and selectivity, especially in complex molecules with multiple reactive sites. acs.orgnih.gov

Table 1: Selected Methods for Alcohol Phosphorylation

| Phosphoryl Donor | Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Potassium phosphoenolpyruvate (PEP-K) | Tetrabutylammonium hydrogensulfate (TBAHS) | Alcohols, unprotected peptides | Catalytic, high functional group tolerance. acs.org |

| Ψ-Reagent (P(V)-based) | Base (e.g., DABCO, DIPEA) | Simple and complex alcohols, serine | Operationally simple, scalable, and chemoselective. nih.gov |

| Phosphoryl chlorides (e.g., dibenzylchlorophosphate) | Base | 2-amino-propanol derivatives | A classical approach for direct phosphorylation. google.com |

| 2-Chloro-1,3,2-oxazaphosphorinane 2-oxide | Triethylamine | Ascorbic acid derivatives | Selective phosphorylation in organic solvents. |

Stereoselective Synthesis of Enantiomers (e.g., (R)- and (S)-forms)

Accessing the specific enantiomers of this compound—the (R)- and (S)-forms—is crucial due to the stereospecificity of biological systems. Stereoselective synthesis can be achieved through several strategies, including the use of chiral starting materials or asymmetric catalysis.

One common approach begins with a chiral precursor, such as enantiomerically pure propylene (B89431) oxide. The reaction of (S)-propylene oxide with an amine source, like trifluoroacetamide (B147638) followed by hydrolysis, can yield (S)-1-aminopropan-2-ol, which can then be phosphorylated. Another strategy involves the asymmetric aminolysis of meso-epoxides using a chiral catalyst to create the desired stereocenters. researchgate.net For instance, chiral scandium complexes have been used to catalyze the ring-opening of aromatic meso-epoxides with an imine, leading to Boc-protected 1,2-amino alcohols in good yields and enantioselectivities. researchgate.net

Chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, are also widely used. beilstein-journals.org For example, pinane-based chiral auxiliaries have been employed in the stereoselective synthesis of 2-amino-1,3-diols. beilstein-journals.org

Table 2: Examples of Stereoselective Synthesis Strategies

| Method | Starting Material | Chiral Influence | Product |

|---|---|---|---|

| Asymmetric Epoxide Aminolysis | (S)-propylene oxide, trifluoroacetamide | Chiral starting material | (S)-1-aminopropan-2-ol intermediate. |

| Catalytic Asymmetric Ring-Opening | Aromatic meso-epoxides, benzophenone (B1666685) imine | Chiral scandium bipyridine complex | Enantiomerically enriched Boc-protected 1,2-amino alcohols. researchgate.net |

| Chiral Auxiliary | Isopinocarveol (from α-pinene) | Pinane-based chiral auxiliary | Stereoselective formation of pinane-fused oxazolidin-2-one, a precursor to 2-amino-1,3-diols. beilstein-journals.org |

| Stereoselective Reduction | Aziridine (B145994) aldehyde | Reducing agent (e.g., L-Selectride®) | Stereoselective formation of aziridine alcohols as precursors to amino alcohol derivatives. beilstein-journals.org |

Protection Group Chemistry in Synthesis (e.g., Boc-protection)

In the chemical synthesis of this compound and its analogs, protecting groups are essential to prevent unwanted side reactions. The amino group of aminopropanol is nucleophilic and can react with the phosphorylating agent. To ensure that phosphorylation occurs selectively at the hydroxyl group, the amino group is temporarily "protected."

The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines. organic-chemistry.org It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is stable under a wide range of reaction conditions, including those used for phosphorylation, but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) once the phosphorylation step is complete. organic-chemistry.orgacs.org This strategy of protection and deprotection allows for a clean and efficient synthesis.

The use of Boc protection is a cornerstone of peptide synthesis and is widely applied in the synthesis of complex molecules containing amino groups, including amino phosphonates and related structures. mdpi.comresearchgate.netacs.orgacs.org

Synthesis of Structurally Related Compounds

The synthetic methodologies developed for this compound are applicable to a broad range of structurally related compounds, including various 2-aminopropanol and 2-aminopropane-1,3-diol derivatives. google.comacs.org Many of these analogs have been synthesized for investigation as potential therapeutic agents. For example, FTY720 (Fingolimod), a sphingosine (B13886) 1-phosphate receptor modulator, is a 2-amino-2-substituted-propane-1,3-diol. acs.orgnih.gov

The synthesis of these analogs often involves similar key steps, such as the introduction of an amino group and one or more hydroxyl groups onto a carbon backbone, often with strict stereochemical control. For instance, the synthesis of a series of 2-substituted 2-aminopropane-1,3-diols was achieved by starting with a lead compound and introducing a phenyl ring into its alkyl side chain to modulate its biological activity. acs.org Similarly, various 2-substituted 2-aminoethanols have been synthesized and evaluated for their biological effects. acs.org These synthetic efforts highlight the modularity and adaptability of the chemical strategies used to create a diverse library of aminopropanol derivatives. researchgate.net

α-Aminophosphonic Acid Analogs (e.g., (2-aminopropan-2-yl)phosphonic acid)

α-Aminophosphonic acids are a class of compounds that serve as important structural analogs of α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety. A key example within this class is (2-aminopropan-2-yl)phosphonic acid, also referred to as H₂AIPA. This compound is a valuable ligand in coordination chemistry due to the presence of both a nitrogen donor atom in the amino group and oxygen donors in the phosphonate (B1237965) group, enabling it to coordinate with metal centers. muni.czmuni.cz

The synthesis of metal complexes involving (2-aminopropan-2-yl)phosphonic acid has been demonstrated through various research efforts. For instance, a hexanuclear molecular iron phosphonate complex, [Fe₆(HAIPA)₁₂(OH)₆]·nH₂O, was synthesized by reacting iron(II) and iron(III) salts with the ligand in water. researchgate.netrsc.org The addition of sodium or tetramethylammonium (B1211777) salts of H₂AIPA to the iron precursors in solution led to the formation of large green crystals of the complex. rsc.org In this structure, the phosphonate anions coordinate in a zwitterionic form (NH₃⁺(CH₃)₂CPO₃²⁻), and twelve of these groups, along with six hydroxide (B78521) groups, act as bridging ligands to bind the six iron centers. rsc.org

The characterization of such synthesized complexes is comprehensive, employing a range of analytical techniques to confirm their structure and properties. muni.czmuni.czrsc.org

Table 1: Analytical Techniques for Characterization of (2-aminopropan-2-yl)phosphonic acid Metal Complexes

| Analytical Method | Purpose | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | To determine the precise molecular structure. | muni.czmuni.cz |

| Infrared (IR) Spectroscopy | To identify functional groups present in the complex. | rsc.org |

| Mössbauer Spectroscopy | To study the oxidation state and local environment of iron atoms. | rsc.org |

| Thermogravimetry/Differential Scanning Calorimetry (TG/DSC) | To analyze thermal stability and decomposition. | rsc.org |

| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | To determine the elemental composition, specifically the metal content. | rsc.org |

| CHN Elemental Analysis | To determine the percentage composition of carbon, hydrogen, and nitrogen. | muni.czmuni.czrsc.org |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | To determine the mass-to-charge ratio of the complex ions. | muni.czmuni.cz |

The synthesis of (2-aminopropan-2-yl)phosphonic acid and its derivatives is also a subject of study for creating new ligands with enhanced coordination properties. For example, imino derivatives have been synthesized by reacting H₂AIPA with aromatic hydroxo aldehydes to create ligands with additional donor atoms. muni.czmuni.cz

Design and Synthesis of Chiral Amine Derivatives

The stereochemistry of this compound and its derivatives is crucial, necessitating the design and synthesis of specific chiral forms. The synthesis of enantiomerically pure derivatives often begins with a chiral precursor, such as (R)-1-aminopropan-2-ol or (S)-1-aminopropan-2-ol.

One established method for obtaining chiral precursors is through classical resolution of a racemic mixture. For example, the resolution of racemic 1-aminopropan-2-ol (B43004) can be achieved using a chiral resolving agent like N-tosyl-leucine (TOSLEU). This process relies on the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral acid. When (S)-TOSLEU is combined with racemic 1-aminopropan-2-ol in ethanol, the diastereomeric salt of the (R)-enantiomer precipitates because it is less soluble, allowing for its isolation by filtration.

Biosynthesis represents another significant route to chiral precursors. (R)-1-aminopropan-2-ol is a natural product incorporated into the biosynthesis of cobalamin (vitamin B12). wikipedia.org Its phosphorylated form, (R)-1-aminopropan-2-yl phosphate, is produced from L-threonine through the action of the enzyme L-threonine-O-3-phosphate decarboxylase (CobD). This enzymatic pathway highlights a highly stereospecific route to the desired chiral amine phosphate.

Table 2: Properties of Chiral 1-Aminopropan-2-ol Enantiomers

| Property | (R)-1-Aminopropan-2-ol | (S)-1-Aminopropan-2-ol | Reference |

|---|---|---|---|

| Synonyms | D-alaninol, (R)-(-)-2-amino-1-propanol | L-alaninol, (S)-(+)-1-amino-2-propanol | |

| Physical State | Oily liquid | Crystalline lumps | |

| Boiling Point | 173-176°C | Not specified | |

| Optical Rotation | [α]₁₉/D -18° (neat) | Not specified | |

| Biosynthetic Precursor | L-threonine | Not applicable in the same pathway |

| Metabolism | Metabolized by (R)-aminopropanol dehydrogenase to aminoacetone. | Not specified | wikipedia.org |

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | C₃H₁₀NO₄P |

| (2-aminopropan-2-yl)phosphonic acid | H₂AIPA |

| (R)-1-aminopropan-2-ol | |

| (S)-1-aminopropan-2-ol | |

| N-tosyl-leucine | TOSLEU |

| L-threonine | |

| (R)-1-aminopropan-2-yl phosphate | C₃H₁₀NO₄P |

| Epichlorohydrin | |

| Potassium carbonate | K₂CO₃ |

| Cobalamin | Vitamin B12 |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-aminopropan-2-yl phosphate (B84403), offering unparalleled insight into its molecular structure.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of 1-aminopropan-2-yl phosphate.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For instance, in related structures, the protons on the alkyl chain of the aminopropan-2-yl moiety typically appear at distinct chemical shifts (δ) between approximately 1.3 and 4.0 ppm. The coupling patterns (e.g., doublets, triplets, multiplets) reveal which protons are adjacent, allowing for the assembly of the molecule's backbone. mdpi.comrsc.org

Interactive Table: Representative NMR Data for Related Structures

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.3 - 4.0 | d, t, m | Alkyl chain protons |

d: doublet, t: triplet, m: multiplet

Detailed analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the structural integrity of this compound.

³¹P (phosphorus-31) NMR spectroscopy is a highly specific and sensitive technique for probing the chemical environment of the phosphorus atom within the phosphate group of this compound. huji.ac.il The chemical shift of the ³¹P signal provides direct information about the nature of the phosphate ester. huji.ac.ilru.nl

For organic phosphates, the ³¹P chemical shifts typically appear in a characteristic range. huji.ac.il The presence of a single resonance in the proton-decoupled ³¹P NMR spectrum confirms the existence of a single phosphorus environment. huji.ac.ilru.nl Furthermore, coupling between the phosphorus atom and adjacent protons (³J(P,H)) can be observed in proton-coupled ³¹P spectra or in the ¹H NMR spectrum, providing further confirmation of the C-O-P linkage. huji.ac.il The chemical shift value can also be influenced by the pH of the solution due to protonation or deprotonation of the phosphate group.

In a study of a related compound, disodium (B8443419) (-)-(2S)-3-phenoxy-2-octadecanoylaminopropan-1-yl phosphate, the ³¹P NMR signal was observed at -0.751 ppm. scispace.com For other similar phosphate-containing compounds, ³¹P NMR signals have been reported at various chemical shifts, indicating the sensitivity of this technique to the local chemical environment. ru.nlrsc.org

NMR spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules like this compound. The (R) and (S) enantiomers of this compound are diastereomers when interacting with a chiral environment. This principle is exploited in several NMR-based methods for stereochemical assignment.

One common approach involves the use of chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers of this compound to form transient diastereomeric complexes or new diastereomeric compounds, respectively. These diastereomers will exhibit separate and distinct signals in the NMR spectrum, particularly in the ¹H and ¹³C spectra. researchgate.net The relative integration of these signals can be used to determine the enantiomeric excess (ee) of the sample. researchgate.net

For instance, the synthesis of related chiral compounds often aims to achieve a specific stereochemistry, and NMR is used to confirm the outcome. escholarship.org In some cases, the desired stereochemistry is achieved by starting with a chiral precursor, such as (R)-1-aminopropan-2-ol or (S)-1-aminopropan-2-ol. escholarship.org The stereospecificity of enzymes that produce (R)-1-aminopropan-2-yl phosphate highlights the importance of its specific stereochemistry in biological systems.

³¹P NMR for Phosphate Moiety Analysis

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound.

The monoisotopic mass of (R)-1-aminopropan-2-yl phosphate is calculated to be 155.03474 Da. ebi.ac.uknih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, typically to within a few parts per million (ppm). d-nb.info This level of accuracy helps to distinguish this compound from other compounds that may have the same nominal mass but different elemental compositions. For example, HRMS data for a related compound, (2RS)-1-(1H-indol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol, showed a measured m/z of 357.2084, which was used to identify its metabolites. d-nb.info

Interactive Table: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₃H₁₀NO₄P | nih.gov |

| Monoisotopic Mass (Da) | 155.03474 | ebi.ac.uknih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. mdpi.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions.

This technique is commonly used to confirm the molecular weight of a compound by observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound, with a molecular weight of 155.09 g/mol , one would expect to see a prominent signal at an m/z of approximately 156.09 for the [M+H]⁺ ion or 154.09 for the [M-H]⁻ ion. nih.gov ESI-MS has been used to confirm the molecular weight of various related phosphate-containing compounds. frontiersin.orgrsc.org The technique can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures and identify specific components. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Chromatographic Separations

Chromatographic techniques are indispensable for assessing the purity and enantiomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of synthesized chemical compounds. However, the analysis of highly polar and charged molecules like phosphorylated compounds presents unique challenges. calstate.edu These molecules often exhibit poor retention on traditional reversed-phase columns and can interact with metallic components of the HPLC system, leading to poor peak shape, low recovery, and reduced sensitivity. chromatographyonline.com

To overcome these issues, specialized HPLC methods are employed. Hydrophilic Interaction Chromatography (HILIC) is a common approach for retaining and separating polar analytes. oup.com Ion-exchange chromatography (IEC) is also highly effective for the sensitive analysis of phosphorylated compounds. oup.com The use of metal-free or bio-inert column hardware can significantly mitigate the adsorption of phosphorylated analytes to stainless steel surfaces, thereby improving peak shape and ensuring higher sample recovery. chromatographyonline.com Detection is often achieved using evaporative light scattering detectors (ELSD) or mass spectrometry, as many phosphorylated compounds lack a UV chromophore. calstate.educhromatographyonline.com

Table 1: Illustrative HPLC Conditions for Analysis of Phosphorylated Amines

| Parameter | Condition |

| Column | HILIC (e.g., polymeric iHILIC-(P) Classic) or Metal-Free Reversed-Phase C18 |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | 95% A to 50% A over 15 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |

Chiral HPLC for Enantiomeric Purity Determination

Since this compound contains a chiral center, distinguishing between its (R) and (S) enantiomers is crucial, particularly as enzymatic pathways often exhibit high stereospecificity. Chiral HPLC is the definitive method for determining enantiomeric purity or enantiomeric excess (ee).

The separation of enantiomers is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with carbamate (B1207046) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are widely and successfully used for the resolution of racemic mixtures of chiral compounds, including amino acid derivatives and phosphonates. nih.govresearchgate.netresearchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, which differ for the two enantiomers, leading to different retention times. researchgate.net The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), and the column temperature are critical parameters that are optimized to achieve baseline separation. nih.govresearchgate.net

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm or Circular Dichroism (CD) Detector |

| Expected Outcome | Baseline separation of (R)- and (S)-1-aminopropan-2-yl phosphate enantiomers |

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.

Solid-State Structural Determination and Confirmation of Stereochemistry

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. For a chiral molecule like this compound synthesized from a specific enantiomer, X-ray crystallography can confirm the retention or inversion of stereochemistry at the chiral center. researchgate.net

Analysis of related α-aminophosphonic acids reveals that these molecules typically exist as zwitterions in the solid state, with a protonated ammonium (B1175870) group (NH₃⁺) and a deprotonated phosphonate (B1237965) group (PO₃H⁻ or PO₃²⁻). researchgate.netbiosynth.com The diffraction data allows for the precise measurement of all atomic coordinates, from which bond lengths, bond angles, and torsion angles are calculated. The resulting structural model provides ultimate proof of the compound's constitution and conformation. researchgate.net For chiral structures crystallizing in a non-centrosymmetric space group, the analysis can determine the absolute configuration (e.g., R or S) without ambiguity. researchgate.net

Table 3: Hypothetical Crystallographic Data for (R)-1-Aminopropan-2-yl phosphate

| Parameter | Value |

| Chemical Formula | C₃H₁₀NO₄P |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (chiral) |

| a (Å) | ~ 6.3 |

| b (Å) | ~ 7.1 |

| c (Å) | ~ 11.6 |

| Z (molecules/unit cell) | 4 |

| Key Feature | Zwitterionic form in the solid state |

Note: Data is illustrative and based on published structures of similar aminophosphonic acids. researchgate.net

Analysis of Hydrogen Bonding Networks and Crystal Packing

The zwitterionic nature of this compound in the solid state facilitates the formation of extensive and robust hydrogen bonding networks. The protonated primary amine (a hydrogen bond donor) and the negatively charged oxygen atoms of the phosphate group (hydrogen bond acceptors) are the primary drivers of these interactions. researchgate.net

Crystal structure analysis of analogous aminophosphonic acids shows that molecules are linked by strong O–H···O and N–H···O hydrogen bonds. researchgate.netresearchgate.net These interactions connect adjacent molecules into chains, sheets, or complex three-dimensional networks that define the crystal packing and contribute to the stability of the crystal lattice. researchgate.netresearchgate.net The analysis of these networks provides fundamental insights into intermolecular forces and the principles of molecular recognition in the solid state.

Infrared (IR) Spectroscopy for Functional Group Validation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine (-NH₂), phosphate (-OPO₃H₂), and aliphatic (C-H) moieties. While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on data for structurally related aminophosphate compounds. researchgate.netnih.gov

The primary amine group typically exhibits N-H stretching vibrations in the region of 3300-3500 cm⁻¹. nih.gov The phosphate group gives rise to several characteristic bands; a strong, broad absorption for the P=O stretching vibration is generally observed around 1250 cm⁻¹, and P-O-C stretching vibrations appear in the 1000-1100 cm⁻¹ range. nih.govrsc.orgrsc.org Additionally, C-H stretching vibrations from the propan-2-yl backbone are expected in the 2850-3000 cm⁻¹ region. researchgate.net The presence of these characteristic bands in an experimental spectrum would serve to validate the successful synthesis of the this compound structure.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Phosphate (P=O) | Stretching | ~1250 |

| Phosphate (P-O-C) | Stretching | 1000 - 1100 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

Note: The data in this table are representative values based on the analysis of similar aminophosphate compounds and are intended to be predictive.

Thermal Analysis (TG/DSC) for Thermal Stability Studies

Thermal analysis, combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides crucial insights into the thermal stability and decomposition behavior of a compound. For this compound, these analyses would reveal the temperatures at which it begins to degrade, the nature of its decomposition (e.g., endothermic or exothermic processes), and the amount of residual mass left at high temperatures.

Organophosphorus compounds, particularly those containing P-N bonds, often exhibit multi-stage decomposition profiles. acs.org The thermal degradation of this compound is expected to begin with the loss of the amine group and water, followed by the decomposition of the phosphate moiety at higher temperatures. researchgate.netconicet.gov.ar This process typically results in the formation of a thermally stable polyphosphate or carbonaceous char residue, a characteristic that is often associated with the flame-retardant properties of organophosphorus compounds. acs.org

DSC analysis complements TGA by measuring the heat flow associated with thermal events. The decomposition of similar compounds often shows endothermic events related to melting and volatilization, followed by exothermic peaks corresponding to the oxidative decomposition of the organic components. conicet.gov.ar

Table 2: Representative Thermal Analysis (TGA/DSC) Data for Aminophosphate Compounds

| Thermal Event | Temperature Range (°C) | Mass Loss (%) (TGA) | Heat Flow (DSC) |

| Initial Decomposition | 150 - 250 | 10 - 20 | Endothermic |

| Main Decomposition | 250 - 400 | 40 - 60 | Exothermic |

| Char Formation | > 400 | - | - |

| Final Residue at 600 °C | - | 15 - 30 | - |

Note: The data presented in this table are typical values for aminophosphate compounds and serve as an illustrative example. Specific values for this compound would require experimental determination.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, CASSCF)

Quantum chemical calculations are employed to understand the intrinsic properties of 1-aminopropan-2-yl phosphate (B84403). While comprehensive computational studies focused exclusively on isolated 1-aminopropan-2-yl phosphate are not extensively detailed in publicly available literature, the principles of these methods and findings from related molecules allow for a robust theoretical discussion.

Geometry optimization calculations are fundamental to predicting the most stable three-dimensional structure of this compound. Methods like Density Functional Theory (DFT) would be used to locate the lowest energy conformation by exploring the molecule's potential energy surface. This involves systematically rotating the single bonds (e.g., C-C, C-N, C-O, O-P) to identify different conformers.

For this compound, key degrees of freedom would include the torsion angles around the C1-C2, C2-O, and O-P bonds. The analysis would likely reveal that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations, for instance, between the amino group (-NH2) and the phosphate group (-OPO(OH)2). The resulting optimized geometry provides crucial data such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Stable Conformations of this compound This table is a hypothetical representation based on typical computational analyses of similar small molecules, as specific data for this compound is not available in the cited literature.

| Conformer | Key Dihedral Angle(s) (N-C1-C2-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Gauche | ~60° | 0.00 | Potential H-bond between -NH2 and phosphate oxygen |

| Anti | ~180° | 1.5 - 3.0 | Extended, sterically minimized conformation |

| Eclipsed | ~0° | > 5.0 | High energy due to steric hindrance |

DFT calculations also elucidate the electronic properties of this compound, which are critical for predicting its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this understanding.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich amino and phosphate groups, making them susceptible to electrophilic attack. The LUMO would likely be distributed across the C-O-P backbone. This information is vital for predicting how the molecule will behave in chemical and enzymatic reactions.

Quantum chemical methods are invaluable for mapping the reaction pathways of this compound. This includes its formation by L-threonine-O-3-phosphate decarboxylase (CobD) and its subsequent role in the biosynthesis of adenosylcobalamin (vitamin B12). enzyme-database.org

For the enzymatic decarboxylation that produces (R)-1-aminopropan-2-yl phosphate, computational models can be used to study the transition state of the reaction within the enzyme's active site. ebi.ac.uk Such calculations can determine the energy barriers for bond cleavage and formation, providing a detailed picture of the catalytic mechanism. Similarly, the hydrolytic stability of the phosphate ester bond can be investigated by modeling the nucleophilic attack of a water molecule, predicting whether the reaction proceeds via an associative or dissociative mechanism.

Electronic Structure and Reactivity Predictions

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential for understanding how this compound interacts with its biological targets, primarily the enzymes involved in the cobalamin biosynthesis pathway. nih.govacs.org

(R)-1-aminopropan-2-yl phosphate is a substrate for adenosylcobinamide-phosphate synthase (CobS in bacteria, often referred to as AdoCbi-P synthase), which condenses it with adenosylcobyric acid to form adenosylcobinamide-phosphate. enzyme-database.orgresearchgate.net While crystal structures featuring this compound itself are scarce, the structures of related enzymes and their complexes with other ligands provide a basis for detailed interaction models. acs.org

Molecular docking simulations would place this compound into the active site of its target enzyme. These simulations predict the most likely binding pose by evaluating various orientations and conformations of the ligand within the binding pocket. The interactions are then analyzed, identifying key hydrogen bonds, electrostatic interactions, and van der Waals contacts that stabilize the ligand-enzyme complex. For instance, the positively charged amino group would likely form salt bridges with acidic residues like aspartate or glutamate, while the phosphate group would interact with positively charged residues such as arginine or lysine (B10760008), or be coordinated by a metal ion if present.

Docking studies not only predict the binding mode but also estimate the binding affinity. Scoring functions are used to calculate a value (e.g., in kcal/mol) that represents the strength of the ligand-enzyme interaction. A lower score typically indicates a more favorable binding affinity.

In the context of the archaeal GTP:AdoCbi-P guanylyltransferase (CobY), which acts on the product formed from this compound, structural studies have revealed a deep binding pocket for the phosphate-containing substrate. nih.govacs.org Superimposing known ligands from homologous structures allows for the prediction of how the phosphate moiety of a substrate like adenosylcobinamide-phosphate would be positioned for catalysis. acs.org This provides strong inferential evidence for the binding geometry of the this compound-derived portion of the molecule.

Table 2: Predicted Interacting Residues in the Active Site of AdoCbi-P Synthase with (R)-1-Aminopropan-2-yl Phosphate This table is a hypothetical representation based on the known functions of AdoCbi-P synthase and general principles of ligand-protein interactions, as a specific crystal structure with this ligand is not available in the cited literature.

| Enzyme Residue Type | Molecular Moiety of Ligand | Type of Interaction | Putative Role |

|---|---|---|---|

| Aspartate/Glutamate | Amino Group (-NH3+) | Ionic Bond / Hydrogen Bond | Anchoring the ligand, substrate orientation |

| Arginine/Lysine | Phosphate Group (-OPO3H-) | Ionic Bond / Hydrogen Bond | Stabilizing the phosphate charge, positioning for reaction |

| Serine/Threonine | Phosphate Group (-OPO3H-) | Hydrogen Bond | Fine-tuning position, assisting in catalysis |

| Hydrophobic Residues (e.g., Val, Leu) | Propyl Backbone | Van der Waals Forces | Contributing to overall binding affinity |

Ligand-Enzyme Interaction Studies

In Silico Metabolic Engineering

In silico metabolic engineering utilizes computational models to simulate, analyze, and redesign the metabolic networks of microorganisms for the enhanced production of desired compounds. For this compound, a key precursor in the biosynthesis of vitamin B12, these computational approaches are pivotal for developing strategies to increase its yield by optimizing metabolic fluxes and identifying genetic modification targets.

Flux Balance Analysis for Pathway Enhancement

Flux Balance Analysis (FBA) is a powerful computational method used to predict theoretical metabolite production rates under various conditions. nih.gov By creating a genome-scale metabolic model (GSM) of a production organism, such as Pseudomonas putida KT2440, researchers can simulate the flow of metabolites through the organism's entire metabolic network. nih.govresearchgate.net This analysis is crucial for understanding the metabolic phenotype and identifying bottlenecks in the biosynthetic pathway of target compounds like vitamin B12, which depends on the availability of (R)-1-aminopropan-2-yl phosphate. nih.govucr.ac.cr

The production of (R)-1-aminopropan-2-yl phosphate is derived from L-threonine, which is part of the glycine (B1666218) and threonine metabolism pathway. nih.govucr.ac.cr FBA allows for the calculation of theoretical yields for both biomass and the target metabolite. For instance, in a curated GSM of P. putida KT2440, FBA predicted a baseline vitamin B12 production of 0.359 µmol·gDW⁻¹·h⁻¹·L⁻¹ while biomass production could reach 1.802 gDW⁻¹·h⁻¹·L⁻¹. nih.govresearchgate.net

By simulating the "knock-in," or insertion, of specific genes, FBA can evaluate different strategies to optimize the pathway. A key finding from these simulations is that enhancing separate precursor pathways simultaneously can be counterproductive. The pathway for (R)-1-aminopropan-2-yl phosphate and the pathway for another precursor, 5-amino-levulinate (ALA), both draw from the same pool of glycine and threonine metabolism. nih.gov FBA simulations showed that while individually enhancing either the aminopropanol (B1366323) linker reactions or the ALA synthase reaction increased theoretical vitamin B12 yields, combining them led to a significant decrease in production due to competition for precursor compounds. nih.gov The analysis identified that introducing the aminopropanol linker reactions alone provided the most promising enhancement. nih.gov

Table 1: FBA Simulation Results for Vitamin B12 Production in P. putida KT2440 with Gene Knock-Ins

| Genome-Scale Model Modification | Predicted Biomass Production Rate (gDW⁻¹·h⁻¹·L⁻¹) | Predicted Vitamin B12 Production Rate (µmol·gDW⁻¹·h⁻¹·L⁻¹) |

| Curated Model (Baseline) | 1.802 | 0.359 |

| + Aminopropanol Linker Reactions | 1.802 | 0.400 |

| + ALA Synthase | 1.802 | 0.394 |

| + Aminopropanol Linker & ALA Synthase | 1.802 | Decreased Significantly |

Data sourced from studies on P. putida KT2440. nih.gov

Rational Design for Overproduction of Target Metabolites

Rational design in metabolic engineering involves making targeted genetic modifications based on a detailed understanding of metabolic pathways to increase the production of a specific compound. nih.gov This approach moves beyond random mutagenesis by using knowledge from genome-scale models and FBA to identify specific enzymes or regulatory elements to manipulate. researchgate.netnih.gov The goal is to redirect metabolic flux towards the synthesis of the target metabolite, in this case, this compound and its downstream product, vitamin B12.

For the overproduction of (R)-1-aminopropan-2-yl phosphate, rational design focuses on the aminopropanol branch of the vitamin B12 pathway. Many organisms, including the robust and genetically tractable P. putida KT2440, possess most of the vitamin B12 synthesis pathway but naturally lack the two key enzymatic reactions responsible for forming the aminopropanol linker from L-threonine. ucr.ac.cr Therefore, a primary rational design strategy is the insertion of the genes encoding these enzymes: threonine kinase and threonine phosphate decarboxylase. nih.gov

Table 2: Candidate Reactions for Rational Design to Enhance (R)-1-Aminopropan-2-ol Production

| Enzyme Name | EC Number | Role in Pathway |

| Threonine Kinase | 2.7.1.177 | Converts L-threonine to L-threonine-O-3-phosphate. |

| Threonine Phosphate Decarboxylase | 4.1.1.81 | Converts L-threonine-O-3-phosphate to (R)-1-aminopropan-2-yl phosphate and CO2. core.ac.uk |

| Threonine 3-dehydrogenase | 1.1.1.103 | Potential to increase precursor pool for aminopropan-2-ol. |

| Glycine C-acetyltransferase | 2.3.1.29 | Potential to increase precursor pool for aminopropan-2-ol. |

Data sourced from metabolic modeling studies. nih.gov

Applications in Chemical and Biochemical Research Non Clinical

Chiral Building Blocks in Asymmetric Synthesis

The chirality of 1-aminopropan-2-yl phosphate (B84403), stemming from the stereocenter at its C2 position, makes it and its dephosphorylated form, 1-aminopropan-2-ol (B43004), valuable chiral building blocks in asymmetric synthesis. Enantiomerically pure compounds are critical in pharmaceutical and fine chemical industries, where one enantiomer often possesses the desired biological activity while the other may be inactive or even detrimental. researchgate.net The use of chiral precursors like (R)-1-aminopropan-2-yl phosphate ensures the synthesis of target molecules with the correct three-dimensional structure.

The (R)-enantiomer is of particular importance and is utilized as a chiral intermediate for producing pharmaceuticals and agrochemicals that have specific stereochemical needs. Its hydrochloride salt is often used in synthesis due to its enhanced stability and solubility. The demand for optically pure 1,2-amino alcohols has driven the development of various synthetic methods, including biocatalytic approaches that offer high regio- and stereoselectivity under mild conditions. sci-hub.se These chemoenzymatic methods are increasingly employed for the synthesis of complex chiral molecules. sci-hub.se

Ligand Chemistry and Coordination Complexes

The bifunctional nature of 1-aminopropan-2-yl phosphate, possessing both an amino group and a phosphate group, allows it to act as a ligand, binding to metal ions to form coordination complexes. Research into such complexes, particularly with analogous aminophosphonate and amino alcohol ligands, provides insight into their structure and hydrolytic capabilities.

While direct research on metal complexes of this compound is limited in the reviewed literature, extensive work on analogous aminophosphonic acids illustrates the principles of their coordination chemistry. For instance, (2-aminopropan-2-yl)phosphonic acid, an isomer of our subject compound's phosphonic acid analogue, has been used to synthesize a variety of metal-based phosphonates. muni.cz The amino group's nitrogen donor atom can coordinate to metal centers in addition to the phosphonate (B1237965) oxygens, creating stable complexes. muni.cz

This research has led to the isolation and detailed study of novel homometallic complexes involving iron(III), cobalt(II), nickel(II), and copper(II), as well as heterometallic 3d-4f complexes. muni.cz The characterization of these compounds relies on a suite of analytical techniques, as detailed in the table below.

| Analytical Technique | Purpose in Characterization of Metal Complexes |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional molecular structure and crystal packing. muni.cz |

| Infrared (IR) Spectroscopy | Identifies functional groups and helps infer coordination modes of the ligand. muni.czfrontiersin.org |

| ESI-MS (Electrospray Ionization Mass Spectrometry) | Determines the mass-to-charge ratio of molecular ions, confirming the composition and structure of complexes in solution. muni.cz |

| Elemental Analysis (CHN) | Confirms the empirical formula of the synthesized compounds. muni.cz |

| Magnetic Susceptibility Measurements | Studies the magnetic properties of paramagnetic metal centers within the complex. muni.czfrontiersin.org |

This table summarizes common techniques used for the characterization of metal-phosphonate complexes based on methodologies applied to analogous compounds.

Metal complexes are frequently used as models to study the mechanism of metalloenzymes, particularly those that catalyze the hydrolysis of phosphate esters. frontiersin.orgfrontiersin.org Dinuclear metal complexes, often containing Ni(II), Co(II), or Cu(II), are synthesized with ligands that mimic the active sites of enzymes like purple acid phosphatases (PAPs). frontiersin.orgresearchgate.net

For example, a dinickel(II) complex utilizing the ligand 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (B38337) (a structural analog of our compound of interest) was shown to effectively hydrolyze the model phosphate ester substrate bis(2,4-dinitrophenyl)phosphate (BDNPP). frontiersin.orgnih.gov The study of such reactions provides crucial data on the catalytic mechanism, including the role of the metal ions and the identity of the nucleophile that attacks the phosphorus center. frontiersin.orgnih.gov The kinetic parameters for the hydrolysis reaction are determined by measuring the rate of product formation at various substrate concentrations. nih.gov

| Complex/Enzyme Model | Substrate | Kinetic Parameters | Reference |

| [Ni₂(L¹)(μ-OAc)(H₂O)₂]²⁺ | bis(2,4-dinitrophenyl)phosphate (BDNPP) | Kₘ: ~10 mM, kcat: ~0.025 s⁻¹ | frontiersin.orgnih.gov |

| [Cu(Me₃tacn)(OH₂)₂]²⁺ | bis(p-nitrophenyl)phosphate (BNPP) | Reaction followed for up to 8000 min with complex concentration of 1.0-7.5 mM. | researchgate.net |

This table presents kinetic data for the hydrolysis of phosphate ester substrates by model metal complexes, illustrating the type of research conducted in this field.

Synthesis and Structural Characterization of Metal-Phosphonate Complexes

Biochemical Tool in Enzyme Mechanism Elucidation

(R)-1-aminopropan-2-yl phosphate is a key intermediate in the anaerobic biosynthesis of cobalamin (vitamin B12) in certain microorganisms. Its specific formation and subsequent utilization make it an important tool for elucidating the mechanisms of the enzymes involved in this pathway.

The enzyme L-threonine-O-3-phosphate decarboxylase (CobD) specifically synthesizes (R)-1-aminopropan-2-yl phosphate from L-threonine-O-3-phosphate. wikipedia.org The high stereospecificity of this enzyme highlights the precise molecular recognition involved in biological catalysis. In the subsequent step of the pathway in some archaea, the enzyme AdoCbi-P synthase catalyzes the condensation of (R)-1-aminopropan-2-yl phosphate with adenosylcobyric acid (AdoCby), forming adenosylcobinamide phosphate (AdoCbi-P). acs.org Studying these transformations provides fundamental insights into enzyme strategy, substrate specificity, and the evolution of metabolic pathways.

Precursor for Bioorganic Molecules

As an intermediate in natural product biosynthesis, this compound serves as a precursor to more complex bioorganic molecules. Its most well-documented role is as a precursor to the (R)-1-aminopropan-2-ol moiety that forms the "lower ligand" linker between the corrin (B1236194) ring and the dimethylbenzimidazole nucleotide in the structure of vitamin B12. wikipedia.org

The general class of aminoalkyl phosphates and phosphonates is significant in bioorganic and medicinal chemistry. For example, sphingosine-1-phosphate (S1P), another amino alcohol phosphate, is a critical signaling molecule, and its metabolism generates other bioactive compounds like phosphoethanolamine. mdpi.com Similarly, synthetic aminopropylphosphonic acids, which are structural analogs, have been developed as potent agonists for S1P receptors, demonstrating the potential for this chemical scaffold in drug discovery. researchgate.net These examples underscore the role of simple phosphorylated building blocks like this compound as starting points for both natural and synthetic bioorganic molecules with important functions. preprints.org

Future Research Directions and Unexplored Avenues

Advanced Biocatalytic Approaches for Synthesis and Derivatization

The synthesis of chiral molecules like (R)-1-aminopropan-2-yl phosphate (B84403) often relies on highly specific enzymes. wikipedia.org Future research should focus on expanding the biocatalytic toolkit for the synthesis and modification of this and related compounds.

Key Research Areas: